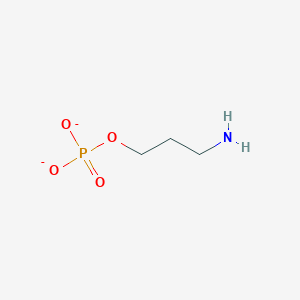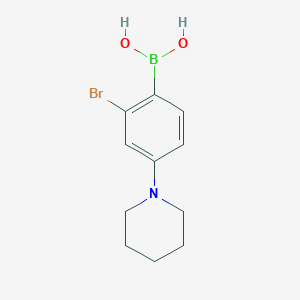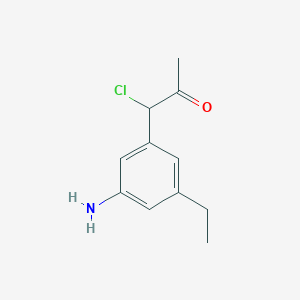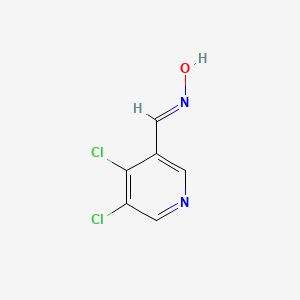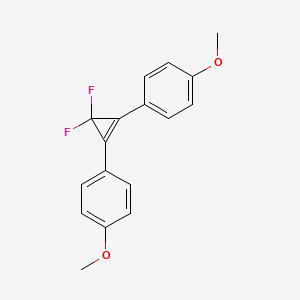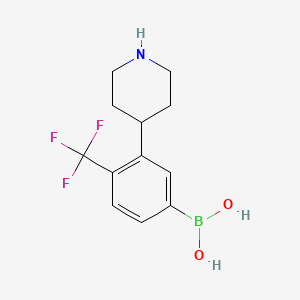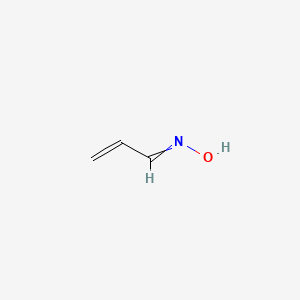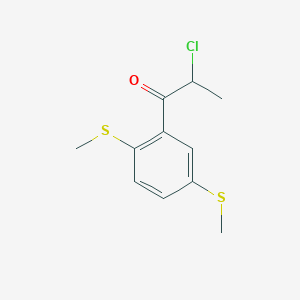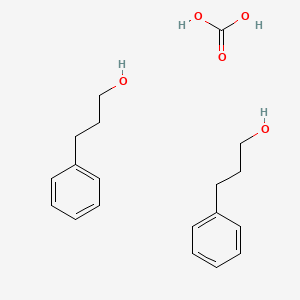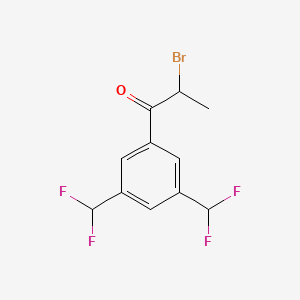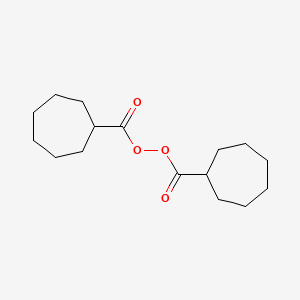
Methanol, bromo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Methanol, bromo- can be synthesized through the bromination of methanol. This reaction typically involves the use of bromine (Br₂) in the presence of a catalyst or under specific conditions such as ultraviolet light. The reaction proceeds as follows: [ \text{CH}_3\text{OH} + \text{Br}_2 \rightarrow \text{CH}_2\text{BrOH} + \text{HBr} ]
Industrial Production Methods
In an industrial setting, the production of methanol, bromo- may involve the use of more controlled and scalable methods. One such method includes the use of bromine in a solvent like glacial acetic acid to facilitate the reaction. The reaction conditions are carefully monitored to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Methanol, bromo- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: Reduction can lead to the formation of methanol or other reduced products.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions (OH⁻), cyanide ions (CN⁻), and amines.
Oxidizing Agents: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used for reduction reactions.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as methanol derivatives.
Oxidation: Products include formaldehyde or formic acid.
Reduction: Methanol is a common product.
Scientific Research Applications
Methanol, bromo- has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a solvent in certain industrial processes.
Mechanism of Action
The mechanism of action of methanol, bromo- involves its reactivity as a brominated alcohol. The bromine atom makes the compound more reactive towards nucleophiles, facilitating substitution reactions. The hydroxyl group allows for interactions with various biological molecules, making it useful in biochemical studies. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
Similar Compounds
Methanol (CH₃OH): The parent compound without the bromine atom.
Ethanol, bromo- (C₂H₅Br): A similar brominated alcohol with an ethyl group instead of a methyl group.
Bromoform (CHBr₃): A brominated methane derivative with three bromine atoms.
Uniqueness
Methanol, bromo- is unique due to its specific reactivity profile, which combines the properties of both methanol and brominated compounds. This makes it particularly useful in reactions where both nucleophilic substitution and alcohol functionality are required.
Properties
IUPAC Name |
bromomethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3BrO/c2-1-3/h3H,1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEDMOCYNWLHUDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40470905 |
Source


|
| Record name | Methanol, bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40470905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.94 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50398-29-3 |
Source


|
| Record name | Methanol, bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40470905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

